molecular formula C18H15N3O3 B12160729 3-methyl-4-oxo-N-(2-oxo-2-phenylethyl)-3,4-dihydrophthalazine-1-carboxamide

3-methyl-4-oxo-N-(2-oxo-2-phenylethyl)-3,4-dihydrophthalazine-1-carboxamide

Cat. No.: B12160729
M. Wt: 321.3 g/mol
InChI Key: KFJFXYSEVFZISS-UHFFFAOYSA-N
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Description

3-methyl-4-oxo-N-(2-oxo-2-phenylethyl)-3,4-dihydrophthalazine-1-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a phthalazine core, which is a bicyclic structure containing nitrogen atoms, and is substituted with multiple functional groups, including a carboxamide, a ketone, and a phenylethyl group. The presence of these functional groups makes the compound versatile for chemical reactions and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-4-oxo-N-(2-oxo-2-phenylethyl)-3,4-dihydrophthalazine-1-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Phthalazine Core: Starting from a suitable phthalic anhydride derivative, the phthalazine core can be constructed through cyclization reactions involving hydrazine derivatives.

    Introduction of the Methyl and Oxo Groups: The methyl group can be introduced via alkylation reactions, while the oxo group can be introduced through oxidation reactions using reagents like potassium permanganate or chromium trioxide.

    Attachment of the Phenylethyl Group: The phenylethyl group can be attached through nucleophilic substitution reactions, often using phenylethyl halides in the presence of a base.

    Formation of the Carboxamide Group: The carboxamide group is typically introduced through amidation reactions, using carboxylic acid derivatives and amine sources.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the use of catalysts to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can target the oxo groups, converting them to alcohols or other reduced forms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide in acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Halides, bases, or acids depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl group can yield carboxylic acids, while reduction of the oxo groups can yield alcohols.

Scientific Research Applications

Chemistry

In chemistry, 3-methyl-4-oxo-N-(2-oxo-2-phenylethyl)-3,4-dihydrophthalazine-1-carboxamide can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.

Biology

In biological research, this compound may be investigated for its potential biological activities. The presence of the phthalazine core and various functional groups suggests it could interact with biological targets, such as enzymes or receptors, making it a candidate for drug discovery.

Medicine

In medicine, derivatives of this compound could be explored for therapeutic applications. The compound’s structure suggests it might have activity against certain diseases, potentially serving as a lead compound for the development of new drugs.

Industry

In industry, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals. Its versatility in chemical reactions makes it a useful component in various industrial processes.

Mechanism of Action

The mechanism of action of 3-methyl-4-oxo-N-(2-oxo-2-phenylethyl)-3,4-dihydrophthalazine-1-carboxamide would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Enzyme Inhibition: The compound could inhibit enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity.

    Receptor Modulation: It could interact with receptors on cell surfaces, modulating their activity and influencing cellular signaling pathways.

    DNA Intercalation: The compound might intercalate into DNA, disrupting replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

    Phthalazine Derivatives: Compounds with similar phthalazine cores but different substituents.

    Carboxamide Derivatives: Compounds with carboxamide groups attached to various aromatic or heterocyclic cores.

    Phenylethyl Derivatives: Compounds with phenylethyl groups attached to different core structures.

Uniqueness

The uniqueness of 3-methyl-4-oxo-N-(2-oxo-2-phenylethyl)-3,4-dihydrophthalazine-1-carboxamide lies in its specific combination of functional groups and the phthalazine core. This combination provides a unique set of chemical properties and potential biological activities that distinguish it from other similar compounds.

Properties

Molecular Formula

C18H15N3O3

Molecular Weight

321.3 g/mol

IUPAC Name

3-methyl-4-oxo-N-phenacylphthalazine-1-carboxamide

InChI

InChI=1S/C18H15N3O3/c1-21-18(24)14-10-6-5-9-13(14)16(20-21)17(23)19-11-15(22)12-7-3-2-4-8-12/h2-10H,11H2,1H3,(H,19,23)

InChI Key

KFJFXYSEVFZISS-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C2=CC=CC=C2C(=N1)C(=O)NCC(=O)C3=CC=CC=C3

Origin of Product

United States

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